![molecular formula C8H17N B2986976 3,3-Dimethylcyclohexan-1-amine CAS No. 37694-43-2](/img/structure/B2986976.png)
3,3-Dimethylcyclohexan-1-amine
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Overview
Description
3,3-Dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C8H17N . It is a derivative of cyclohexane, a six-membered ring compound, with two methyl groups (CH3) attached to the third carbon atom and an amine group (NH2) attached to the first carbon atom .
Synthesis Analysis
The synthesis of amines like this compound typically involves several methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones . The specific synthesis process for this compound is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with two methyl groups attached to the third carbon atom and an amine group attached to the first carbon atom . The structure of cyclohexane derivatives like this one can exist in two conformations: axial and equatorial . The most stable conformation is usually the one where the bulky groups (like the methyl groups in this case) are in the equatorial position .Scientific Research Applications
Exploration of Experimental and Theoretical Properties One derivative, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, was explored for its experimental and theoretical properties, demonstrating the synthesis of nitrogen-containing compounds. Spectroscopic analyses (NMR, FT-Raman, FT-IR, UV-Visible) and theoretical studies using DFT methods were conducted. The compound's electronic properties and molecular interactions were examined, including donor–acceptor interactions and molecular electrostatic potential, to understand its chemical behavior and potential applications in material science and molecular docking studies for drug design (Fatima et al., 2021).
Amide Formation for Bioconjugation The mechanism of amide formation using carbodiimide in aqueous media, relevant for bioconjugation processes, was investigated. This study is pivotal for understanding how amide bonds form in biological and chemical synthesis contexts, highlighting the compound's role in facilitating these reactions under specific conditions (Nakajima & Ikada, 1995).
Copolymerization of Cyclohexene Oxide and Carbon Dioxide Chromium(III) amino-bis(phenolato) complexes were used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, incorporating derivatives related to "3,3-Dimethylcyclohexan-1-amine". This research is significant for developing sustainable polymer materials with lower environmental impact (Devaine-Pressing et al., 2015).
Direct Synthesis of Amides from Carboxylic Acids and Amines The study on the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 showcases a method to facilitate amide bond formation, a fundamental reaction in organic synthesis and pharmaceutical chemistry. This work contributes to the development of more efficient and cleaner synthetic routes (Lanigan et al., 2013).
Amine Prodrugs Utilizing Hydroxy Amide Lactonization This research focuses on the development of redox-sensitive amide prodrugs that release amines upon reduction. The study provides insights into prodrug design and drug delivery systems, highlighting the potential of "this compound" derivatives in therapeutic applications (Amsberry & Borchardt, 2004).
Safety and Hazards
The safety data sheet for 3,3-Dimethylcyclohexan-1-amine indicates that it should be handled with care . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapors, and use personal protective equipment . The product is also labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and respiratory irritation .
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets such as receptors, enzymes, and ion channels .
Mode of Action
In this process, an imine is formed from an amine and an aldehyde or ketone, which is then reduced to another amine . This process could potentially modify the activity of the compound.
Biochemical Pathways
It’s important to note that amines can be involved in various biochemical pathways, including those related to neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3,3-Dimethylcyclohexan-1-amine can be influenced by various environmental factors. For instance, the conformation of cycloalkanes (which includes this compound) can be influenced by factors such as temperature and pressure .
properties
IUPAC Name |
3,3-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSDLPWUAVLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37694-43-2 |
Source
|
Record name | 3,3-dimethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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